Tiflucarbine

Description

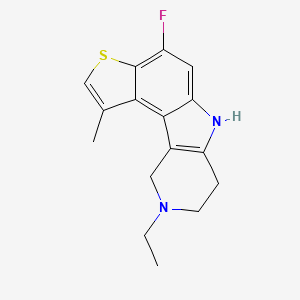

Structure

2D Structure

3D Structure

Properties

CAS No. |

89875-86-5 |

|---|---|

Molecular Formula |

C16H17FN2S |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

14-ethyl-7-fluoro-3-methyl-5-thia-10,14-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,3,6,8,11(16)-pentaene |

InChI |

InChI=1S/C16H17FN2S/c1-3-19-5-4-12-10(7-19)15-13(18-12)6-11(17)16-14(15)9(2)8-20-16/h6,8,18H,3-5,7H2,1-2H3 |

InChI Key |

BNKIWXODDDABSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N2)F)C |

Other CAS No. |

89875-86-5 |

Synonyms |

9-ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydrothieno(3,2e)pyrido(4,3b)indole lactate tiflucarbine TVX P 4495 TVX-P-4495 |

Origin of Product |

United States |

Foundational & Exploratory

Tiflucarbine's Interaction with Serotonin Receptors: A Technical Whitepaper

Disclaimer: The available scientific literature on Tiflucarbine is limited, with most research dating from the late 1980s and early 1990s. Consequently, detailed quantitative data on its binding affinities, functional potencies, and specific downstream signaling pathways at serotonin (5-HT) receptors are not publicly available. This document provides a comprehensive overview based on the existing qualitative data and extrapolates potential mechanisms based on established knowledge of serotonin receptor pharmacology.

Executive Summary

This compound is a novel antidepressant agent that primarily functions as a nonselective serotonin receptor agonist and a potent inhibitor of serotonin reuptake.[1] Early preclinical studies suggest that this compound interacts with both 5-HT1 and 5-HT2 receptor families.[1] Its dual action as a reuptake inhibitor and a direct receptor agonist suggests a complex mechanism for modulating serotonergic neurotransmission. This whitepaper summarizes the known qualitative effects of this compound, outlines the general signaling pathways of the implicated serotonin receptors, and provides standardized experimental protocols for the future characterization of this and similar compounds.

Core Mechanism of Action

This compound's primary mechanism of action is twofold:

-

Serotonin Reuptake Inhibition: this compound is a potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. Inhibition of SERT increases the concentration and prolongs the residence time of serotonin in the synapse, thereby enhancing serotonergic signaling.

-

Direct Serotonin Receptor Agonism: this compound acts as a direct agonist at serotonin receptors. Evidence points towards it being a nonselective agonist, with activity at both 5-HT1 and 5-HT2 receptor subtypes.[1] This direct agonism would allow this compound to stimulate postsynaptic receptors independently of synaptic serotonin levels.

There is some conflicting evidence in the early literature regarding its effects on 5-HT2 postsynaptic receptors, with one study suggesting no effect. This underscores the need for more definitive, modern pharmacological characterization.

Quantitative Data Summary

Comprehensive quantitative data for this compound's binding affinity and functional potency at various serotonin receptor subtypes are not available in the published literature. A summary of the required, but currently unavailable, data is presented in the table below to guide future research efforts.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, % of 5-HT) | Assay Type |

| 5-HT Transporter (SERT) | Data not available | Data not available (IC50) | Data not available | Radioligand Binding / Uptake Assay |

| 5-HT1A | Data not available | Data not available | Data not available | Radioligand Binding / cAMP Assay |

| 5-HT1B | Data not available | Data not available | Data not available | Radioligand Binding / cAMP Assay |

| 5-HT1D | Data not available | Data not available | Data not available | Radioligand Binding / cAMP Assay |

| 5-HT2A | Data not available | Data not available | Data not available | Radioligand Binding / IP3 Assay |

| 5-HT2B | Data not available | Data not available | Data not available | Radioligand Binding / IP3 Assay |

| 5-HT2C | Data not available | Data not available | Data not available | Radioligand Binding / IP3 Assay |

Potential Signaling Pathways

Given that this compound is a nonselective 5-HT1 and 5-HT2 agonist, it is likely to activate the canonical signaling pathways associated with these receptor families.

5-HT1 Receptor Family (Gi/o-coupled)

The 5-HT1 receptor family typically couples to inhibitory G-proteins (Gi/o). Agonism at these receptors, such as the 5-HT1A subtype, generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can lead to a variety of downstream effects, including modulation of protein kinase A (PKA) activity and gene expression.

References

An In-depth Technical Guide to the Properties of Tifluadom (CAS No. 83386-35-0)

A Note on Chemical Identity: The CAS number 89875-86-5, as provided in the topic, is assigned to Tiflucarbine, a potential antidepressant. However, the core requirements of this guide, focusing on signaling pathways and pharmacological assays relevant to drug development in the opioid field, align with the properties of Tifluadom (CAS No. 83386-35-0). This document will proceed with a detailed analysis of Tifluadom, a compound with a rich history in kappa-opioid receptor research.

Introduction

Tifluadom is a unique benzodiazepine derivative that deviates from the classical pharmacological profile of its structural class. Unlike traditional benzodiazepines that modulate the GABA-A receptor, Tifluadom exhibits no significant activity at this site. Instead, it functions as a potent and selective agonist of the kappa-opioid receptor (KOR).[1] This distinct mechanism of action confers upon Tifluadom a range of pharmacological effects, including analgesia, diuresis, and appetite stimulation, which have been extensively studied in preclinical models.[1][2] However, the clinical development of KOR agonists like Tifluadom has been hampered by undesirable side effects in humans, such as dysphoria and hallucinations.[1] Consequently, its primary application remains in scientific research as a valuable tool for elucidating the physiological and pathological roles of the kappa-opioid system.

Physicochemical Properties

A summary of the key physicochemical properties of Tifluadom is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide | [1] |

| CAS Number | 83386-35-0 | |

| Molecular Formula | C22H20FN3OS | |

| Molar Mass | 393.48 g·mol−1 | |

| Appearance | Not specified in retrieved results | |

| Melting Point | Not specified in retrieved results | |

| Boiling Point | Not specified in retrieved results | |

| Solubility | Not specified in retrieved results |

Pharmacological Profile

Tifluadom's primary pharmacological activity is mediated through its agonist action at the kappa-opioid receptor. It also exhibits a secondary activity as a cholecystokinin (CCK) receptor antagonist.

Tifluadom is a selective agonist for the κ-opioid receptor. Its effects are stereoselective, with the (+)-isomer being significantly more potent than the (-)-isomer. The binding affinity and functional activity of Tifluadom at opioid receptors have been characterized in various studies.

| Receptor/Assay | Value | Species/System | Reference |

| Opioid Receptor Binding | |||

| μ-opioid receptor | Almost equipotent to kappa | Rat | |

| δ-opioid receptor | ~10-fold less potent than mu/kappa | Rat | |

| κ-opioid receptor | High affinity | Rat | |

| Functional Activity | |||

| CCK-8 induced gallbladder contraction (pA2) | 6.8 | Guinea pig | |

| Inhibition of 125I-CCK binding to pancreatic membranes (IC50) | 47 nM | Rat |

In addition to its primary action on opioid receptors, Tifluadom has been shown to act as a peripherally selective antagonist of the cholecystokinin-A (CCK-A) receptor. This antagonistic action is competitive in nature and may contribute to its observed analgesic and appetite-stimulating properties.

Signaling Pathways

Activation of the kappa-opioid receptor by an agonist like Tifluadom initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the KOR primarily signals through two distinct pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

-

G-protein-dependent pathway: This pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins (specifically Gi/o). This results in the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of ion channels, including the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

-

β-arrestin-dependent pathway: This pathway is often linked to the adverse effects of KOR agonists, including dysphoria and sedation. Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This leads to receptor desensitization and internalization, and also initiates a separate wave of signaling through scaffolding of various kinases, such as those in the mitogen-activated protein kinase (MAPK) cascade (e.g., p38).

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the pharmacological effects of Tifluadom.

The hot plate test is a common method to assess the central analgesic effects of compounds.

-

Objective: To determine the antinociceptive effect of Tifluadom by measuring the latency of a thermal pain response.

-

Animals: Male mice or rats.

-

Apparatus: A hot plate apparatus with a temperature-controlled surface, typically maintained at 55 ± 0.5°C. A transparent cylinder is placed on the surface to confine the animal.

-

Procedure:

-

Animals are habituated to the testing room for at least 30 minutes before the experiment.

-

A baseline latency is determined for each animal by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

Animals are randomly assigned to treatment groups (vehicle control, positive control e.g., morphine, and different doses of Tifluadom).

-

Tifluadom or the respective control substance is administered (e.g., intraperitoneally or subcutaneously).

-

At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), the animals are placed back on the hot plate, and the response latency is measured.

-

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The data are then analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments.

This assay evaluates the diuretic effect of Tifluadom.

-

Objective: To measure the effect of Tifluadom on urine output in rats.

-

Animals: Male Wistar rats, typically housed in metabolic cages that allow for the separate collection of urine and feces.

-

Procedure:

-

Animals are fasted overnight before the experiment but have free access to water.

-

On the day of the experiment, animals are given a saline load (e.g., 25 ml/kg, p.o.) to ensure a uniform state of hydration and promote urine flow.

-

Immediately after the saline load, animals are randomly assigned to treatment groups and administered Tifluadom (e.g., 0.08-5 mg/kg, s.c. or p.o.), vehicle control, or a positive control (e.g., furosemide).

-

The animals are placed in individual metabolic cages.

-

Urine is collected at regular intervals (e.g., every hour for 5 hours). The total volume of urine excreted by each rat is measured.

-

-

Data Analysis: The cumulative urine output for each treatment group is calculated and compared using statistical methods (e.g., one-way ANOVA). The diuretic action can be expressed as the ratio of the urinary excretion in the treated group to that in the control group.

This protocol assesses the effect of Tifluadom on food intake.

-

Objective: To quantify the effect of Tifluadom on food consumption in rats.

-

Animals: Male rats, individually housed to allow for accurate measurement of food intake.

-

Procedure:

-

Animals are acclimatized to the experimental conditions and the specific diet to be used.

-

On the test day, animals are typically fasted for a period (e.g., 4-6 hours) to ensure they are motivated to eat.

-

Animals are randomly assigned to treatment groups and administered Tifluadom, vehicle, or a comparator compound.

-

A pre-weighed amount of food is provided to each animal immediately after treatment.

-

Food intake is measured at various time points (e.g., 1, 2, and 4 hours) by weighing the remaining food and correcting for any spillage.

-

-

Data Analysis: The cumulative food intake for each group is calculated and statistically compared (e.g., using t-tests or ANOVA) to determine the effect of Tifluadom on appetite.

Conclusion

Tifluadom, despite its benzodiazepine structure, is a potent and selective kappa-opioid receptor agonist. Its unique pharmacological profile, including its dual action as a CCK receptor antagonist, has made it an invaluable research tool for exploring the complexities of the kappa-opioid system. While its clinical utility has been limited by adverse effects, the study of Tifluadom continues to provide important insights into the signaling pathways and physiological functions regulated by the kappa-opioid receptor, informing the development of novel therapeutics with improved side-effect profiles.

References

Tiflucarbine (BAY-P 4495): A Technical Overview of an Experimental Antidepressant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tiflucarbine (BAY-P 4495) is a structurally novel, experimental compound developed by Bayer in the 1980s as a potential antidepressant. Its unique pharmacological profile, characterized by a dual mechanism of action involving serotonin receptor agonism and calmodulin inhibition, distinguished it from other antidepressants of its era. This technical guide provides a comprehensive overview of the discovery, history, and preclinical pharmacology of this compound, summarizing the available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. While development appears to have been discontinued, the unique properties of this compound may still offer valuable insights for modern drug discovery efforts.

Discovery and History

This compound, chemically identified as 9-Ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydro-6H-pyrido[4,3-b]thieno[3,2-e]indole, emerged from the research and development pipeline of Bayer AG in the mid-to-late 1980s. It was investigated for its potential as an antidepressant agent. The compound is structurally distinct from the tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) that were prevalent at the time, as well as the selective serotonin reuptake inhibitors (SSRIs) that were beginning to emerge.

The development of this compound appears to have been part of a broader effort to identify novel chemical entities with improved efficacy and side-effect profiles for the treatment of major depressive disorder. Although it showed promise in preclinical animal models, there is no publicly available information to suggest that this compound progressed to late-stage clinical trials. The specific reasons for the apparent discontinuation of its development have not been documented in the available scientific literature.

Pharmacological Profile

This compound exhibits a dual mechanism of action, functioning as both a serotonin receptor agonist and a calmodulin inhibitor.

Serotonergic Activity

Preclinical studies have demonstrated that this compound acts as a nonselective agonist at both 5-HT1 and 5-HT2 serotonin receptor families.[1] This broad-spectrum agonism at serotonin receptors likely contributes to its observed antidepressant-like effects in animal models.

Calmodulin Inhibition

In addition to its serotonergic properties, this compound has been identified as a potent calmodulin antagonist.[2] It competitively inhibits calmodulin-dependent cyclic nucleotide phosphodiesterase.[2] This interaction suggests a potential modulation of intracellular calcium signaling pathways, a mechanism not typically associated with traditional antidepressants.

Quantitative Data

The following tables summarize the available quantitative data for this compound (BAY-P 4495). It is important to note that specific binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) from primary literature are limited.

Table 1: Serotonin Receptor Binding Profile

| Receptor Subtype | Binding Affinity (Ki) | Assay Type | Reference |

| 5-HT1 Family | Data not available | Radioligand Binding Assay | [1] |

| 5-HT2 Family | Data not available | Radioligand Binding Assay | [1] |

Table 2: Calmodulin Inhibition

| Target | IC50 | Assay Type | Note | Reference |

| Calmodulin-dependent cyclic nucleotide phosphodiesterase | Low micromolar affinity | Enzyme Inhibition Assay | This compound was shown to be a competitive inhibitor with respect to calmodulin. |

Table 3: Pharmacokinetic Parameters in Animal Models

| Species | Dose | Route of Administration | Cmax | Tmax | AUC | t½ | Reference |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Key Experiments and Methodologies

Central Effects in Animal Models

Studies on the central effects of this compound were conducted in rats and mice to assess its potential as an antidepressant. The following experimental paradigms were utilized:

-

Behavioral Despair Test (Forced Swim Test): This model is used to assess antidepressant activity. Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time suggesting an antidepressant-like effect. This compound was observed to shorten the immobility time in this test.

-

Apomorphine-Induced Hypothermia: Apomorphine, a dopamine agonist, induces hypothermia in rodents. Attenuation of this effect can indicate an interaction with the dopaminergic system. This compound was found to attenuate apomorphine-induced hypothermia.

-

L-5-Hydroxytryptophan (L-5-HTP)-Induced Head Twitches: This is a behavioral model used to assess 5-HT2A receptor activation. This compound inhibited L-5-HTP-induced head twitches, but only at high doses.

-

Hind Limb Flexor Reflex in Spinal Rats: Stimulation of this reflex can be mediated by serotonin. This compound stimulated the hind limb flexor reflex in a manner that was reversible by the serotonin antagonist cyproheptadine.

References

Tiflucarbine: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiflucarbine (also known as BAY-P 4495) is an experimental synthetic compound that has garnered interest for its potential antidepressant effects.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed exploration of its currently understood mechanisms of action, specifically its roles as a serotonin receptor agonist and a calmodulin inhibitor. While a detailed, publicly available synthesis protocol with specific experimental data remains elusive, this document outlines the key structural features and biological pathways associated with this compound.

Chemical Structure and Properties

This compound is a structurally novel tetracyclic compound featuring a thieno[3,2-e]pyrido[4,3-b]indole core. This intricate heterocyclic system is responsible for its unique pharmacological profile.

Systematic Nomenclature and Identifiers

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 9-Ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydro-6H-pyrido[4,3-b]thieno[3,2-e]indole.[1] Key identifiers for this compound are summarized in the table below for easy reference.

| Identifier | Value |

| IUPAC Name | 9-Ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydro-6H-pyrido[4,3-b]thieno[3,2-e]indole |

| CAS Number | 89875-86-5 |

| Molecular Formula | C₁₆H₁₇FN₂S |

| Molecular Weight | 288.38 g/mol |

| Canonical SMILES | CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N2)F)C |

| InChI Key | BNKIWXODDDABSJ-UHFFFAOYSA-N |

Structural Features

The core of this compound is a fused four-ring system. This includes a thiophene ring fused to an indole, which is in turn fused to a piperidine ring. The fluorine atom at the 4-position and the ethyl group on the piperidine nitrogen are notable features that likely influence its binding affinity and pharmacological activity.

Synthesis of this compound

General approaches to analogous structures often involve the construction of the indole core, followed by annulation of the thiophene and piperidine rings through various cyclization reactions. The introduction of the fluoro and ethyl substituents would be key steps in the synthetic route. Researchers interested in the synthesis of this compound would likely need to devise a synthetic strategy based on methodologies reported for structurally related compounds.

Mechanism of Action

This compound's pharmacological effects are attributed to its interaction with multiple biological targets. It primarily functions as an agonist of the 5-HT₁ and 5-HT₂ serotonin receptor families and as an inhibitor of calmodulin.

Serotonin Receptor Agonism

This compound has been shown to act as an agonist at both 5-HT₁ and 5-HT₂ serotonin receptors.[1] This dual agonism is believed to contribute to its potential antidepressant properties.

Activation of the 5-HT₁A receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA).

As an agonist at the 5-HT₂A receptor, this compound activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC).

Calmodulin Inhibition

In addition to its effects on serotonin receptors, this compound also functions as a calmodulin inhibitor.[1] Calmodulin is a ubiquitous calcium-binding protein that modulates the activity of a wide range of enzymes, including phosphodiesterases. By inhibiting calmodulin, this compound can interfere with calcium-dependent signaling pathways.

Calcium ions (Ca²⁺) bind to calmodulin, activating it. The Ca²⁺-Calmodulin complex then activates phosphodiesterase (PDE), which in turn hydrolyzes cyclic AMP (cAMP) to AMP. This compound inhibits the action of calmodulin, thus preventing the activation of PDE and leading to an accumulation of cAMP.

Conclusion

This compound is a compound with a complex chemical structure and a multifaceted mechanism of action. Its ability to act as an agonist at both 5-HT₁A and 5-HT₂A serotonin receptors, coupled with its inhibitory effect on calmodulin, makes it a subject of significant interest in the field of neuropharmacology and drug development. While a detailed synthesis protocol is not publicly available, the understanding of its structure-activity relationship and its interaction with key signaling pathways provides a solid foundation for future research. Further investigation into its synthesis and a more detailed elucidation of its downstream signaling effects are warranted to fully explore its therapeutic potential.

References

Tiflucarbine as a Calmodulin Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiflucarbine (also known as BAY P 4495) is a novel compound that has been identified as a potent calmodulin (CaM) antagonist. Its interaction with calmodulin leads to the inhibition of CaM-dependent enzymes, most notably cyclic nucleotide phosphodiesterase. This technical guide provides a comprehensive overview of this compound's mechanism of action as a calmodulin inhibitor, supported by available data, detailed experimental protocols for studying such interactions, and visual representations of the involved signaling pathways. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also includes comparative data for other well-characterized calmodulin inhibitors to provide a quantitative context for its potential potency and efficacy.

Introduction to Calmodulin and its Inhibition

Calmodulin is a ubiquitous, highly conserved calcium-binding protein that acts as a primary sensor of intracellular Ca2+ levels. Upon binding Ca2+, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream target proteins. These include protein kinases, phosphatases, and cyclic nucleotide phosphodiesterases, thereby regulating a multitude of cellular processes.

The inhibition of calmodulin presents a promising therapeutic strategy for various conditions, including neurological disorders. Small molecules that bind to calmodulin and prevent its interaction with target proteins can effectively disrupt these signaling cascades. This compound has emerged as one such molecule, with evidence pointing to its direct and specific interaction with calmodulin.

This compound: A Calmodulin-Directed Antagonist

This compound is a putative antidepressant drug that has been shown to act as a competitive inhibitor of calmodulin-dependent cyclic nucleotide phosphodiesterase[1]. This inhibition is mediated by a direct, specific, and reversible interaction with calmodulin[1]. Studies utilizing radiolabeled this compound ([3H]this compound) have demonstrated its association with calmodulin-agarose with a low micromolar affinity[1]. The potency of this compound and its structural analogues in inhibiting calmodulin-stimulated phosphodiesterase correlates significantly with their binding affinity to calmodulin, underscoring the specificity of this interaction[1].

Mechanism of Action

The binding of this compound to calmodulin is thought to stabilize a conformation of calmodulin that is unable to activate its target enzymes. This allosteric modulation prevents the downstream signaling cascades that are dependent on calmodulin activation. The primary mechanism of action is the competitive inhibition of the calmodulin-enzyme interaction.

Quantitative Data

While direct IC50 and Ki values for this compound's interaction with calmodulin and its inhibition of specific calmodulin-dependent enzymes are not extensively reported in the available literature, its binding affinity is described as being in the low micromolar range[1]. To provide a framework for understanding the potential potency of this compound, the following table summarizes quantitative data for other well-established calmodulin inhibitors.

| Compound | Target/Assay | IC50 | Ki | Kd | Reference |

| This compound | Calmodulin Binding | Low µM affinity | - | - | |

| Trifluoperazine | CaM-dependent Phosphodiesterase | ~10 µM | - | - | |

| W-7 | CaM-dependent Phosphodiesterase | 28 µM | 300 µM | - | |

| W-7 | Myosin Light Chain Kinase | 51 µM | - | - | |

| Calmidazolium | CaM-stimulated Phosphodiesterase | 0.15 µM | - | - | |

| Calmidazolium | CaM-induced Ca2+-ATPase | 0.35 µM | - | - | |

| Calmidazolium | Calmodulin Binding | - | - | 3 nM |

Note: The IC50, Ki, and Kd values can vary depending on the specific experimental conditions.

Signaling Pathways Affected by this compound

By inhibiting calmodulin, this compound can potentially modulate multiple signaling pathways. The following diagrams illustrate the inhibitory effect of this compound on key calmodulin-dependent enzymatic cascades.

References

Tiflucarbine: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiflucarbine (also known as BAY-P 4495) is an experimental drug candidate that emerged from research in the late 1980s and early 1990s as a potential antidepressant agent. Its unique chemical structure, distinct from classical tricyclic antidepressants and monoamine oxidase inhibitors, led to investigations into its pharmacological properties. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound, synthesizing available preclinical data. The core mechanisms of action identified for this compound include potent inhibition of serotonin (5-HT) uptake, agonism at both 5-HT1 and 5-HT2 receptor families, and inhibition of calmodulin. This document collates the qualitative and the limited quantitative data, details the experimental methodologies for assessing its activity, and provides visual representations of its signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

This compound is a structurally novel compound with a thieno-pyrido-indole core. Early preclinical studies identified its potential as an antidepressant through various in vivo and in vitro models.[1] Its multifaceted interaction with the serotonergic system, combined with its effects on calmodulin, presents a complex and interesting pharmacological profile for researchers in neuropharmacology and drug development. This document aims to provide an in-depth technical guide to the pharmacological characteristics of this compound.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are centered on the serotonergic system and calmodulin inhibition.

Interaction with the Serotonergic System

This compound has been characterized as a potent inhibitor of 5-hydroxytryptamine (5-HT), or serotonin, uptake.[1] Additionally, it demonstrates agonist activity at both 5-HT1 and 5-HT2 receptor families.[2] The interplay between these actions likely contributes to its observed antidepressant-like effects in animal models.

Calmodulin Inhibition

A distinct feature of this compound is its activity as a calmodulin inhibitor.[3] It has been shown to bind directly to calmodulin, and this interaction is competitive with respect to calmodulin's activation of phosphodiesterase.[3] This mechanism is not typical of traditional antidepressants and may contribute to a unique pharmacological profile.

Data Presentation

| Target | Interaction Type | Quantitative Data | Reference |

| Serotonin (5-HT) Transporter | Uptake Inhibition | Potent inhibitor | |

| 5-HT1 Receptor Family | Agonist | Partial generalization in drug discrimination studies | |

| 5-HT2 Receptor Family | Agonist | Partial generalization in drug discrimination studies | |

| Calmodulin | Antagonist/Inhibitor | Binds with low micromolar affinity |

| In Vivo Effect | Animal Model | Observation | Reference |

| Antidepressant-like activity | Behavioral despair test (rats) | Shortened immobility time | |

| Effect on Dopamine System | Repeated administration in rats | Enhanced D-amphetamine-induced locomotor hyperactivity | |

| Effect on Noradrenaline Uptake | In vivo and in vitro models | Poor inhibitor |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as bioavailability, half-life, and metabolism, are not extensively reported in the available literature.

Signaling Pathways and Experimental Workflows

This compound's Dual Action on the Serotonergic Synapse

The following diagram illustrates the proposed mechanism of this compound at a serotonergic synapse, highlighting both the inhibition of the serotonin transporter (SERT) and the agonistic action on postsynaptic 5-HT1A and 5-HT2A receptors.

Calmodulin Inhibition by this compound

This diagram illustrates the inhibitory effect of this compound on the calmodulin signaling pathway. In a typical activation, calcium ions bind to calmodulin, which then activates target proteins such as phosphodiesterase (PDE). This compound interferes with this process by binding to calmodulin.

Experimental Workflow for In Vitro Receptor Binding Assay

The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the affinity of this compound for a specific serotonin receptor subtype.

Experimental Protocols

The following are detailed, representative protocols for the types of experiments used to characterize the pharmacological profile of this compound.

Serotonin Receptor (e.g., 5-HT1A) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Materials:

-

HEK293 cells expressing recombinant human 5-HT1A receptors.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

-

Non-specific binding control: 10 µM 5-HT.

-

This compound stock solution and serial dilutions.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of 10 µM 5-HT (for non-specific binding).

-

50 µL of this compound at various concentrations.

-

-

Add 50 µL of [³H]8-OH-DPAT to all wells at a final concentration near its Kd.

-

Add 100 µL of the membrane preparation.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Filtration and Measurement:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on calmodulin-activated PDE.

Materials:

-

Calmodulin (bovine brain).

-

Calmodulin-dependent phosphodiesterase (PDE1).

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, with CaCl2 and MgCl2).

-

Substrate: cAMP.

-

5'-Nucleotidase (from snake venom).

-

Inorganic phosphate detection reagent (e.g., Malachite Green).

-

This compound stock solution and serial dilutions.

Procedure:

-

Assay Setup:

-

In a microplate, add assay buffer containing calmodulin and PDE1.

-

Add varying concentrations of this compound.

-

Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding cAMP.

-

Incubate at 37°C for a defined time (e.g., 20 minutes).

-

Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This converts the AMP produced into adenosine and inorganic phosphate.

-

Incubate for a further period (e.g., 10 minutes).

-

-

Detection:

-

Stop the entire reaction and develop the color by adding the inorganic phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Conclusion

This compound presents a compelling pharmacological profile characterized by its dual action on the serotonin system as both a potent uptake inhibitor and a receptor agonist, coupled with its unique ability to inhibit calmodulin. While the cessation of its development has left a gap in the publicly available quantitative data, the qualitative evidence from preclinical studies suggests a mechanism of action that could offer a novel approach to the treatment of depression. The detailed methodologies and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers interested in exploring this compound or similar multi-target compounds in the field of neuropharmacology and drug discovery. Further investigation to quantify its binding affinities and functional potencies would be a critical next step in fully elucidating its therapeutic potential.

References

- 1. Stimulus properties of this compound: a novel antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for a specific recognition site for this compound on calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Antidepressant Profile of Tiflucarbine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiflucarbine, a novel psychoactive compound, has demonstrated notable antidepressant-like effects in preclinical animal models. This technical guide synthesizes the available in vivo data on this compound, focusing on its efficacy in established behavioral paradigms of depression and its underlying neurobiological mechanisms. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the field of antidepressant drug discovery and development. This document summarizes key quantitative findings in structured tables, provides detailed experimental methodologies, and visualizes the proposed mechanisms and workflows through diagrammatic representations.

Introduction

The development of novel antidepressant medications remains a critical area of research due to the significant portion of patients who do not respond adequately to existing therapies. This compound has emerged as a compound of interest based on its unique pharmacological profile. In vivo studies are essential to characterize the antidepressant potential of new chemical entities. This guide focuses on the effects of this compound in two primary animal models: the Forced Swim Test (FST), a widely used screening tool for antidepressant efficacy, and the Chronic Unpredictable Mild Stress (CUMS) model, which aims to mimic the etiology of depression in humans.

Behavioral Pharmacology

Forced Swim Test (FST)

The Forced Swim Test, or behavioral despair test, is a rodent behavioral assay used to screen for antidepressant-like activity. The test is based on the observation that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

Studies have shown that this compound significantly shortens the immobility time of rodents in the FST, indicating a potential antidepressant effect.

| Animal Model | Compound | Dose (mg/kg) | Effect on Immobility Time | Reference |

| Rat | This compound | Not Specified | Shortened | [1] |

The following is a generalized protocol for the rat FST, as specific details for this compound studies are limited.

-

Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom with its tail or feet.

-

Acclimation (Day 1): Rats are individually placed in the cylinder for a 15-minute pre-swim session. This session is for habituation and is not scored for immobility.

-

Drug Administration: this compound or vehicle is administered at specified time points before the test session.

-

Test Session (Day 2): 24 hours after the pre-swim session, rats are again placed in the swim cylinder for a 5-minute test session.

-

Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded during the final 4 minutes of the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Caption: Experimental workflow for the rat Forced Swim Test.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a more etiologically relevant paradigm for depression, involving the exposure of animals to a series of mild, unpredictable stressors over a prolonged period. This model aims to induce a state of anhedonia, a core symptom of depression, which can be measured by a decrease in sucrose preference.

Specific quantitative data on the effects of this compound in the CUMS model are not available in the currently reviewed literature.

The following is a generalized protocol for the CUMS model.

-

Baseline Sucrose Preference Test: Prior to the stress regimen, animals are trained to consume a 1% sucrose solution. A baseline preference is established by measuring the consumption of sucrose solution versus water over a 24-hour period.

-

Stress Regimen: For a period of several weeks (typically 4-8 weeks), animals are subjected to a variety of mild stressors in an unpredictable manner. Examples of stressors include:

-

Stroboscopic lighting

-

Tilted cage (45°)

-

Wet bedding

-

Reversed light/dark cycle

-

Food or water deprivation

-

Forced swimming in cool water (18°C)

-

-

Drug Administration: this compound or vehicle is administered daily throughout the stress period.

-

Sucrose Preference Test: The sucrose preference test is repeated weekly to monitor the development of anhedonia (a significant decrease in sucrose preference in the control stress group).

-

Behavioral Testing: At the end of the stress regimen, other behavioral tests, such as the open field test and the forced swim test, may be conducted to further assess the antidepressant-like effects of the compound.

Caption: General experimental workflow for the Chronic Unpredictable Mild Stress model.

Neurochemical Effects and Mechanism of Action

This compound's antidepressant-like effects are believed to be mediated through its interaction with monoaminergic systems in the brain.

Monoamine Uptake Inhibition

This compound is characterized as a potent inhibitor of serotonin (5-HT) reuptake.[1] In contrast, its inhibitory effect on noradrenaline (NA) uptake is considered to be poor.[1]

Receptor Modulation

Subchronic treatment with this compound has been shown to down-regulate β-adrenoceptors in the rat cerebral cortex.[1] This effect is dose-dependent, with an ED50 of 6 mg/kg.[1] This down-regulation is a common feature of many clinically effective antidepressant drugs.

| Parameter | Value | Animal Model | Brain Region | Treatment Duration | Reference |

| β-adrenoceptor down-regulation (ED50) | 6 mg/kg | Rat | Cerebral Cortex | Subchronic |

Dopaminergic System Enhancement

Repeated administration of this compound has been observed to enhance the responsiveness of the central dopamine system. The precise mechanism of this enhancement requires further investigation.

Caption: Proposed mechanism of action of this compound.

Discussion and Future Directions

The available in vivo data suggest that this compound possesses antidepressant-like properties, primarily mediated through potent serotonin reuptake inhibition and subsequent downstream effects on noradrenergic and dopaminergic systems. The reduction in immobility in the forced swim test provides initial evidence of its potential efficacy. The down-regulation of β-adrenoceptors with an ED50 of 6 mg/kg further supports its classification as a potential antidepressant, as this is a hallmark of many established treatments.

However, a significant gap in the current understanding of this compound's in vivo profile is the lack of comprehensive quantitative data, particularly from the forced swim test and the chronic unpredictable mild stress model. Future research should focus on establishing a clear dose-response relationship for its behavioral effects. Furthermore, in vivo microdialysis studies are warranted to directly measure the effects of this compound on extracellular levels of serotonin, noradrenaline, and dopamine in key brain regions associated with depression, such as the prefrontal cortex, hippocampus, and nucleus accumbens. Such studies would provide a more detailed understanding of its neurochemical mechanism of action and help to solidify its potential as a novel antidepressant therapeutic.

Conclusion

This compound demonstrates a promising in vivo antidepressant profile in animal models. Its mechanism of action, centered on potent serotonin reuptake inhibition and modulation of other monoaminergic systems, aligns with established theories of antidepressant drug action. While the initial findings are encouraging, further in-depth studies are required to fully elucidate its therapeutic potential and to provide the robust quantitative data necessary for advancement in the drug development pipeline.

References

Initial Preclinical Investigation of Tiflucarbine: A Technical Whitepaper

Disclaimer: Despite a comprehensive search for information regarding the clinical investigation of Tiflucarbine (also known as BAY-P 4495 and TVX P 4495), no evidence of human clinical trials, Investigational New Drug (IND) applications, or related clinical data could be identified in the public domain. The development of this compound appears to have been discontinued during the preclinical phase. This document, therefore, serves as an in-depth technical guide to the initial preclinical investigation of this compound, based on the available scientific literature from animal studies.

Introduction

This compound is an experimental compound that was investigated for its potential as an antidepressant agent.[1][2] Structurally distinct from β-carbolines, its primary mechanism of action was identified as an agonist of the 5-HT1 and 5-HT2 serotonin receptor families, as well as a calmodulin inhibitor.[1] Preclinical studies in the late 1980s and early 1990s explored its pharmacological profile, including its effects on the central nervous system and its potential therapeutic activity. This whitepaper provides a detailed overview of the key preclinical findings, experimental methodologies, and proposed mechanisms of action of this compound.

Pharmacological Profile

This compound's primary pharmacological characteristics were elucidated through a series of in vivo and in vitro preclinical studies.

Table 1: Summary of this compound's Pharmacological Effects in Preclinical Models

| Pharmacological Effect | Model/Assay | Key Findings | Reference |

| Serotonin (5-HT) Uptake Inhibition | Rat and mouse studies | Potent inhibitor of 5-HT uptake. | [2] |

| Noradrenaline (NA) Uptake Inhibition | Rat and mouse studies | Poor inhibitor of NA uptake. | [2] |

| 5-HT Receptor Agonism | Rat drug discrimination studies | Partial generalization to 5-HT1A agonist (8-OH DPAT) and 5-HT2 agonist (DOM). Stimulus generalization in animals trained with a nonselective 5-HT agonist (5-OMe DMT). Concluded to be a nonselective 5-HT agonist. | |

| Dopamine System Responsiveness | Rat studies (repeated administration) | Enhanced D-amphetamine-induced locomotor hyperactivity. | |

| Antidepressant-like Activity | Behavioral despair test (rats) | Shortened immobility time. | |

| Calmodulin Inhibition | In vitro assays | Evidence for a specific recognition site on calmodulin. |

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

1. Assessment of Central Nervous System Effects in Rodents

-

Objective: To characterize the central effects of this compound and its potential as an antidepressant.

-

Animal Models: Rats and mice.

-

Methodologies:

-

Reserpine-induced Hypothermia: this compound's effect on the hypothermia induced by reserpine was evaluated.

-

Apomorphine-induced Hypothermia: The attenuation of apomorphine-induced hypothermia by this compound was assessed.

-

TRH-induced Hyperthermia: The enhancement of thyrotropin-releasing hormone (TRH)-induced hyperthermia was measured.

-

Tryptamine-induced Convulsions: The ability of this compound to prevent convulsions induced by tryptamine was tested.

-

Fenfluramine-induced Hyperthermia: The effect on hyperthermia induced by fenfluramine was observed.

-

L-5-Hydroxytryptophan-induced Head Twitches: Inhibition of head twitches induced by L-5-hydroxytryptophan was recorded.

-

Hind Limb Flexor Reflex: Stimulation of the hind limb flexor reflex in spinal rats was measured, and its reversal by cyproheptadine was noted.

-

Behavioral Despair Test: The effect of this compound on the duration of immobility was quantified.

-

D-amphetamine-induced Locomotor Hyperactivity: The enhancement of locomotor hyperactivity induced by D-amphetamine following repeated this compound administration was assessed.

-

Clonidine-induced Aggressiveness: The inhibition of aggressive behavior induced by clonidine after repeated this compound administration was evaluated.

-

2. Drug Discrimination Studies

-

Objective: To further characterize the serotonergic actions of this compound.

-

Animal Model: Rats.

-

Methodology:

-

Groups of rats were trained to discriminate the 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH DPAT), the 5-HT2 agonist 2,5-dimethoxy-4-methylamphetamine (DOM), and the nonselective 5-HT agonist 5-methoxy-N,N-dimethyltryptamine (5-OMe DMT) from saline in a two-lever drug discrimination paradigm.

-

Once trained, the animals were tested with various doses of this compound to determine if it produced stimulus effects similar to the training drugs (i.e., generalization).

-

Proposed Mechanism of Action and Signaling Pathways

Based on the preclinical data, this compound's potential antidepressant effect is likely mediated through its modulation of the serotonergic system. The following diagrams illustrate the proposed mechanisms and experimental workflows.

Caption: Proposed serotonergic mechanism of this compound.

Caption: Experimental workflow for drug discrimination studies.

Caption: Proposed calmodulin inhibition pathway of this compound.

Conclusion

The initial preclinical investigation of this compound revealed a compound with a unique pharmacological profile, acting as a potent serotonin uptake inhibitor, a nonselective 5-HT receptor agonist, and a calmodulin inhibitor. Animal studies demonstrated antidepressant-like effects and an influence on the central dopamine system with repeated administration. However, the lack of publicly available data on human clinical trials suggests that its development was halted, likely due to reasons that have not been disclosed. This whitepaper summarizes the foundational preclinical research that characterized the initial scientific understanding of this compound.

References

Tiflucarbine: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiflucarbine is a thieno[3,2-e]indole derivative with potential applications in pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability profile of this compound. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that are critical for its evaluation.

This compound: Physicochemical Properties

| Property | Data |

| Chemical Name | 9-ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydro-6H-pyrido[4,3-b]thieno[3,2-e]indole |

| CAS Number | 89875-86-5 |

| Molecular Formula | C16H17FN2S |

| Molecular Weight | 288.38 g/mol |

Section 1: Solubility Assessment

A comprehensive understanding of a compound's solubility in various media is fundamental to designing formulations for preclinical and clinical studies. The following tables outline the expected data structure for aqueous and organic solvent solubility studies.

Aqueous Solubility

The solubility of this compound in aqueous media at different pH values is a critical parameter, as it influences its absorption in the gastrointestinal tract.

Table 1: Aqueous pH-Solubility Profile of this compound (Hypothetical Data)

| pH | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| 1.2 (Simulated Gastric Fluid) | 37 | Data to be determined | HPLC-UV |

| 4.5 (Acetate Buffer) | 37 | Data to be determined | HPLC-UV |

| 6.8 (Simulated Intestinal Fluid) | 37 | Data to be determined | HPLC-UV |

| 7.4 (Phosphate Buffer) | 37 | Data to be determined | HPLC-UV |

Organic Solvent Solubility

Solubility in organic solvents is crucial for the development of various dosage forms, including parenteral formulations, and for purification processes.

Table 2: Solubility of this compound in Common Organic Solvents (Hypothetical Data)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Ethanol | 25 | Data to be determined | HPLC-UV |

| Methanol | 25 | Data to be determined | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | HPLC-UV |

| Propylene Glycol | 25 | Data to be determined | HPLC-UV |

| Acetone | 25 | Data to be determined | HPLC-UV |

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method.

-

Preparation of Solutions: Prepare a series of buffered aqueous solutions at various pH levels (e.g., 1.2, 4.5, 6.8, 7.4) and select a range of relevant organic solvents.

-

Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed container (e.g., glass vial).

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the samples to stand to permit the settling of undissolved solids. Carefully collect an aliquot of the supernatant.

-

Filtration/Centrifugation: Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) or centrifuge at high speed to remove any undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The solubility is reported as the mean concentration from replicate experiments (typically n=3).

Experimental workflow for determining this compound solubility.

Section 2: Stability Assessment

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. Forced degradation studies are conducted to understand the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing. It is used to identify likely degradation products and establish degradation pathways.

Table 3: Forced Degradation Conditions for this compound

| Stress Condition | Details | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24h | Identification of acid-labile degradation products. |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24h | Identification of base-labile degradation products. |

| Oxidation | 3% H2O2 at room temp for 24h | Identification of oxidative degradation products. |

| Thermal Degradation | Solid state at 80°C for 48h | Assessment of solid-state thermal stability. |

| Photostability | Exposure to ICH Q1B light conditions | Assessment of sensitivity to light. |

Stability-Indicating Method

A validated stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. HPLC is the most common technique for this purpose.

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in the appropriate stressor media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H2O2). For thermal and photostability, the solid drug substance is used.

-

Stress Application: Expose the samples to the specified stress conditions for the designated time.

-

Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic samples to prevent further degradation.

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. A photodiode array (PDA) detector is often used to assess peak purity.

-

Peak Identification: If significant degradation is observed, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the structure of the degradation products.

-

Reporting: Report the percentage of remaining intact drug and the percentage of each major degradation product.

Logical relationship of a forced degradation study for this compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these established methodologies will ensure the generation of high-quality, reliable data that is essential for informed decision-making throughout the drug development process. The provided templates for data presentation and the visual workflows offer a clear path for researchers to follow in the characterization of this and other novel chemical entities.

Methodological & Application

Application Notes and Protocols for Tiflucarbine Administration in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Tiflucarbine in rat studies, covering pharmacological evaluation as well as acute and subchronic toxicity testing. The protocols are based on established guidelines for rodent studies and known information about this compound's mechanism of action.

Compound Information:

-

Name: this compound

-

Molecular Formula: C₁₆H₁₇FN₂S[1]

-

Molecular Weight: 288.4 g/mol [1]

-

Mechanism of Action: this compound is an agonist of the 5-HT₁ and 5-HT₂ serotonin receptor families and an inhibitor of calmodulin.

I. Pharmacological Evaluation Protocol

This protocol is designed to assess the in vivo pharmacological effects of this compound in rats.

1. Objective:

To determine the dose-dependent effects of this compound on a specific behavioral or physiological endpoint relevant to its serotonergic and calmodulin-inhibiting activity.

2. Materials:

-

This compound

-

Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose, or corn oil; to be determined based on solubility studies)

-

Wistar or Sprague-Dawley rats (male and female, 8-10 weeks old)

-

Oral gavage needles (20-gauge, 1.5 inches)

-

Syringes

-

Animal balance

-

Appropriate apparatus for behavioral or physiological assessment.

3. Experimental Protocol:

a. Animal Acclimation: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

b. Dose Formulation:

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Prepare serial dilutions to achieve the desired dose concentrations. Doses from previous studies have ranged from 6 mg/kg to 10 mg/kg. A suggested dose range for initial studies could be 1, 5, 10, and 25 mg/kg.

-

A vehicle control group must be included.

c. Administration:

-

Fast the rats overnight prior to dosing, with continued access to water.

-

Weigh each rat immediately before dosing to calculate the exact volume to be administered. The administration volume should typically not exceed 10 mL/kg for oral gavage in rats.

-

Administer the assigned dose of this compound or vehicle via oral gavage.

d. Observation and Data Collection:

-

Observe the animals continuously for the first 30 minutes after dosing and then periodically at 1, 2, 4, and 24 hours.

-

Record any clinical signs of toxicity or behavioral changes.

-

Conduct the specific behavioral or physiological tests at predetermined time points based on the expected pharmacokinetic profile of this compound.

4. Data Presentation:

| Group | Dose (mg/kg) | Number of Animals (Male/Female) | Endpoint 1 (Mean ± SEM) | Endpoint 2 (Mean ± SEM) | Observations |

| Vehicle Control | 0 | 10/10 | |||

| This compound Low | 1 | 10/10 | |||

| This compound Mid | 5 | 10/10 | |||

| This compound High | 10 | 10/10 | |||

| This compound Max | 25 | 10/10 |

5. Experimental Workflow Diagram:

II. Acute Oral Toxicity Protocol (Up-and-Down Procedure)

This protocol is designed to estimate the acute oral toxicity (LD50) of this compound in rats.

1. Objective:

To determine the median lethal dose (LD50) of this compound following a single oral administration.

2. Materials:

-

This compound

-

Vehicle

-

Sprague-Dawley rats (female, 8-12 weeks old)

-

Oral gavage needles

-

Syringes

-

Animal balance

3. Experimental Protocol:

a. Dose Level Selection:

-

Note: A specific LD50 for this compound is not available in the literature. A starting dose of 175 mg/kg is often used for substances with unknown toxicity. The progression of doses will follow a factor of 3.2.

b. Administration:

-

Administer a single oral dose to one animal.

-

If the animal survives, the next animal receives a higher dose.

-

If the animal dies, the next animal receives a lower dose.

-

The interval between dosing animals should be at least 24 hours.

c. Observation:

-

Observe animals for 14 days for signs of toxicity and mortality.

-

Record body weight changes, and clinical signs of toxicity.

-

Perform a gross necropsy on all animals at the end of the observation period.

4. Data Presentation:

| Animal ID | Starting Dose (mg/kg) | Outcome (Survived/Died) | Latency to Death (if applicable) | Clinical Signs | Necropsy Findings |

| 1 | 175 | ||||

| 2 | (Adjusted based on #1) | ||||

| 3 | (Adjusted based on #2) | ||||

| ... | ... |

5. Logical Relationship Diagram for Dose Adjustment:

III. Subchronic (28-Day) Oral Toxicity Protocol

This protocol outlines a repeated-dose 28-day oral toxicity study of this compound in rats.

1. Objective:

To evaluate the potential adverse effects of this compound following repeated oral administration over a 28-day period.

2. Materials:

-

This compound

-

Vehicle

-

Wistar rats (20 males and 20 females per group)

-

Oral gavage needles

-

Syringes

-

Equipment for hematology, clinical chemistry, and histopathology.

3. Experimental Protocol:

a. Dose Selection:

-

Dose levels should be based on the results of the acute toxicity study.

-

Typically includes a high dose that produces some toxicity but not significant mortality, a low dose that produces no observable adverse effects (NOAEL), and an intermediate dose.

-

A vehicle control group is mandatory.

b. Administration:

-

Administer this compound or vehicle daily via oral gavage for 28 consecutive days.

-

Monitor and record body weight and food consumption weekly.

-

Perform detailed clinical observations daily.

c. Clinical Pathology:

-

At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.

-

Collect urine samples for urinalysis.

d. Pathology:

-

Conduct a full necropsy on all animals.

-

Record organ weights (e.g., liver, kidneys, brain, spleen, heart).

-

Preserve organs and tissues for histopathological examination.

4. Data Presentation:

Table 1: Body Weight and Food Consumption

| Group | Dose (mg/kg/day) | Initial Body Weight (g) | Final Body Weight (g) | Weekly Food Consumption (g) |

|---|---|---|---|---|

| Control (Male) | 0 | |||

| Low Dose (Male) | X | |||

| Mid Dose (Male) | Y | |||

| High Dose (Male) | Z | |||

| Control (Female) | 0 | |||

| Low Dose (Female) | X | |||

| Mid Dose (Female) | Y |

| High Dose (Female)| Z | | | |

Table 2: Hematology and Clinical Chemistry (Mean ± SD)

| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) | ... (Female groups) |

|---|---|---|---|---|---|

| RBC | |||||

| WBC | |||||

| ALT | |||||

| AST |

| ... | | | | | |

Table 3: Organ Weights and Histopathological Findings

| Organ | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) | Summary of Histopathology |

|---|---|---|---|---|---|

| Liver | |||||

| Kidneys | |||||

| Brain |

| ... | | | | | |

IV. This compound Signaling Pathway

This compound acts as an agonist at 5-HT₁ and 5-HT₂ receptors and as a calmodulin inhibitor. The following diagram illustrates the potential signaling pathways affected by this compound.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental goals and institutional guidelines. All animal studies should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for the Quantification of Tiflucarbine in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiflucarbine is a novel compound with potential therapeutic applications. To support preclinical and clinical development, robust and reliable analytical methods for its quantification in biological matrices are essential. This document provides detailed application notes and protocols for the determination of this compound concentrations in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is intended as a comprehensive guideline for researchers to develop and validate a high-throughput and sensitive assay for pharmacokinetic and toxicokinetic studies.

Overview of the Analytical Method

The proposed method utilizes UPLC-MS/MS, a highly sensitive and selective technique ideal for quantifying low concentrations of small molecules in complex biological fluids like plasma.[1][2] The workflow involves a straightforward sample preparation step using protein precipitation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.[3][4][5]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis. Acetonitrile is a commonly used solvent for this purpose due to its efficiency in protein removal and compatibility with reversed-phase chromatography.

Materials:

-

Blank plasma

-

This compound analytical standard

-

Internal Standard (IS) - a structurally similar and stable isotopically labeled compound is recommended

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.

Caption: Workflow for plasma sample preparation using protein precipitation.

UPLC-MS/MS Analysis

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is suitable for the separation of small molecules.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a re-equilibration step.

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the standard solutions into the mass spectrometer.

-

Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard. These include parameters like capillary voltage, source temperature, and gas flows.

Caption: UPLC-MS/MS analytical workflow.

Method Validation Parameters (Illustrative)

A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes the typical parameters and acceptance criteria.

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |

| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the initial concentration |

Data Presentation

The following table presents an example of how quantitative validation data for this compound in plasma could be summarized. Note: These are hypothetical values for illustrative purposes.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (% Bias) |

| This compound | 1 - 1000 | 1 | 2.5 - 8.1 | 3.2 - 9.5 | -5.2 to 6.8 |

Logical Relationship of the Analytical Process

Caption: Logical flow from method development to application.

Conclusion

The proposed UPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. The detailed protocols for sample preparation and instrumental analysis, along with the illustrative validation parameters, offer a solid foundation for researchers to establish a reliable bioanalytical method. Adherence to good laboratory practices and thorough method validation are crucial for obtaining high-quality data for pharmacokinetic and other drug development studies.

References

- 1. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of a UPLC-MS/MS method for the determination of orelabrutinib in rat plasma and its application in pharmacokinetics [frontiersin.org]

- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Tiflucarbine in the Behavioral Despair Test: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiflucarbine is a novel compound with potential antidepressant properties, primarily acting as a potent serotonin (5-HT) uptake inhibitor.[1] Preclinical studies have demonstrated its efficacy in animal models of depression, notably the behavioral despair test, where it has been shown to reduce immobility time, a key indicator of antidepressant activity.[1] This document provides detailed application notes and protocols for utilizing this compound in the behavioral despair test, a widely used preclinical screening tool for assessing the efficacy of potential antidepressant drugs.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of serotonin reuptake, leading to increased levels of serotonin in the synaptic cleft.[1] Serotonin is a key neurotransmitter involved in mood regulation, and its enhanced signaling is a common target for many clinically effective antidepressants. Additionally, studies suggest that this compound may also act as a nonselective 5-HT agonist. While its direct interaction with the P2X7 receptor, a known modulator of neuroinflammation and depressive-like behaviors, has not been definitively established, the downstream effects of enhanced serotonergic neurotransmission may indirectly influence these pathways.

Data Presentation

While specific quantitative data from dose-response studies of this compound in the behavioral despair test are not publicly available in the reviewed literature, the expected outcome of such an experiment would be a dose-dependent decrease in the duration of immobility. The following table illustrates a hypothetical, yet representative, data structure for such an experiment.

Table 1: Hypothetical Dose-Response Effect of this compound on Immobility Time in the Forced Swim Test

| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (seconds) | Standard Deviation (SD) | % Decrease in Immobility vs. Vehicle |

| Vehicle | 0 | 10 | 180 | 25 | 0% |

| This compound | 5 | 10 | 150 | 22 | 16.7% |

| This compound | 10 | 10 | 120 | 20 | 33.3% |

| This compound | 20 | 10 | 90 | 18 | 50.0% |

| Imipramine (Active Control) | 20 | 10 | 85 | 17 | 52.8% |

Experimental Protocols